An In-depth Technical Guide to Amino-PEG2-CH2CH2-SH Hydrochloride: Properties and Applications
An In-depth Technical Guide to Amino-PEG2-CH2CH2-SH Hydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Amino-PEG2-CH2CH2-SH hydrochloride. This heterobifunctional linker is a valuable tool in bioconjugation and is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Core Chemical Properties
Amino-PEG2-CH2CH2-SH hydrochloride is a polyethylene glycol (PEG)-based linker featuring a primary amine (-NH2) at one terminus and a thiol (-SH) group at the other, connected by a two-unit ethylene glycol spacer. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Table 1: Physicochemical Properties of Amino-PEG2-CH2CH2-SH Hydrochloride
| Property | Value | Source(s) |
| Chemical Formula | C6H16ClNO2S | [1][2] |
| Molecular Weight | 201.71 g/mol | [1][2] |
| CAS Number | 3037676-58-4 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in DMSO (125 mg/mL) and water. | [1] |
| Storage Conditions | Store at -20°C, sealed, and protected from moisture and light.[1] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
Reactivity and Functional Group Characteristics
The utility of Amino-PEG2-CH2CH2-SH hydrochloride lies in its two distinct reactive functional groups, allowing for sequential or orthogonal conjugation strategies.
Amine Group (-NH2): The primary amine serves as a nucleophile and can react with various electrophilic moieties to form stable covalent bonds. Common reactions include:
-
Acylation: Reaction with activated esters (e.g., N-hydroxysuccinimide [NHS] esters), acid chlorides, and anhydrides to form stable amide bonds. This is a widely used method for labeling proteins and other biomolecules.
-
Aldehyde/Ketone Condensation: Reaction with aldehydes or ketones to form a Schiff base, which can be subsequently reduced to a stable secondary amine.
Thiol Group (-SH): The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (S-). Its reactivity is highly dependent on pH. Common reactions include:
-
Maleimide Chemistry: Michael addition reaction with maleimides to form a stable thioether bond. This reaction is highly specific for thiols at neutral pH (6.5-7.5).[3]
-
Thiol-Disulfide Exchange: Reaction with disulfides to form new disulfide bonds.
-
Alkylation: Reaction with haloalkanes or other alkylating agents.
Table 2: Estimated pKa Values and pH-Dependent Reactivity
| Functional Group | Estimated pKa | Optimal Reaction pH | Reactive Species | Common Coupling Partners |
| Amine (-NH2) | ~9.0 - 10.5 | 7.0 - 9.0 | R-NH2 | NHS esters, Aldehydes, Carboxylic acids (with activators) |
| Thiol (-SH) | ~8.5 - 9.5 | 6.5 - 7.5 | R-S- | Maleimides, Haloacetamides, Disulfides |
Note: pKa values are estimated based on similar structures and can be influenced by the local chemical environment.
Application in PROTAC Development
A primary application of Amino-PEG2-CH2CH2-SH hydrochloride is as a flexible linker in the synthesis of PROTACs.[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][5] The PEG spacer in this linker enhances the solubility and can influence the cell permeability of the resulting PROTAC.[6]
Below is a conceptual workflow for the synthesis of a PROTAC using this linker.
Caption: PROTAC Synthesis Workflow.
Experimental Protocols
The following are generalized protocols for common bioconjugation reactions involving amino and thiol groups. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Amine Coupling to an NHS Ester
This protocol describes the conjugation of the amine group of Amino-PEG2-CH2CH2-SH hydrochloride to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Amino-PEG2-CH2CH2-SH hydrochloride
-
NHS ester-functionalized molecule
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Preparation of Amine-PEG-Thiol: Dissolve Amino-PEG2-CH2CH2-SH hydrochloride in the reaction buffer to a desired concentration (e.g., 10 mM).
-
Preparation of NHS Ester: Immediately before use, dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the dissolved NHS ester to the solution of the amino-PEG-thiol. A 1.5- to 20-fold molar excess of the NHS ester is typically used.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using an appropriate method to remove excess reagents.
Thiol Coupling to a Maleimide
This protocol outlines the conjugation of the thiol group of Amino-PEG2-CH2CH2-SH hydrochloride to a maleimide-functionalized molecule.
Materials:
-
Amino-PEG2-CH2CH2-SH hydrochloride
-
Maleimide-functionalized molecule
-
Thiol-free, amine-free buffer (e.g., Phosphate buffer, pH 6.5-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Preparation of Thiol-PEG-Amine: Dissolve Amino-PEG2-CH2CH2-SH hydrochloride in the reaction buffer. If the thiol is oxidized, a mild reducing agent like TCEP can be added and subsequently removed before proceeding.
-
Preparation of Maleimide: Dissolve the maleimide-functionalized molecule in the reaction buffer.
-
Conjugation Reaction: Add the maleimide solution to the thiol solution. A 10- to 20-fold molar excess of the maleimide is commonly used.[3]
-
Incubation: React for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[3]
-
Purification: Purify the conjugate to remove unreacted starting materials.
Caption: Bioconjugation Experimental Workflows.
Stability and Storage
Proper handling and storage are crucial to maintain the reactivity of Amino-PEG2-CH2CH2-SH hydrochloride. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers.
Table 3: Stability Considerations
| Condition | Effect on Stability | Recommendations |
| Moisture | The hydrochloride salt is hygroscopic. Moisture can lead to hydrolysis of the compound. | Store in a desiccator.[7] |
| Oxygen | The thiol group can be oxidized by atmospheric oxygen, especially at alkaline pH and in the presence of metal ions. | Use degassed buffers and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon). |
| pH | The stability of the thiol group is pH-dependent, with increased oxidation at higher pH. | For storage of solutions, a slightly acidic pH is preferred. |
| Light | While not explicitly stated for this molecule, many reagents are light-sensitive. | Store protected from light.[7] |
Safety and Handling
Based on available Safety Data Sheets (SDS), Amino-PEG2-CH2CH2-SH hydrochloride is not classified as a hazardous substance.[2] However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated area.
-
Incompatible Materials: Avoid strong acids, strong bases, and strong oxidizing agents.[8]
Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethylene glycol repeat units, as well as signals for the methylene groups adjacent to the amine and thiol functionalities. For a similar PEG-SH compound, characteristic triplets for the methylene protons adjacent to the sulfur atom are observed around 2.76 and 2.59 ppm.
-
Mass Spectrometry: The molecular weight can be confirmed by techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS). The expected monoisotopic mass would be approximately 201.07 g/mol for the free base.
Signaling Pathways and Logical Relationships
The primary signaling pathway relevant to the application of Amino-PEG2-CH2CH2-SH hydrochloride is the Ubiquitin-Proteasome System (UPS), which is hijacked by PROTACs to induce targeted protein degradation.
Caption: PROTAC-Mediated Protein Degradation Pathway.
This guide provides a foundational understanding of Amino-PEG2-CH2CH2-SH hydrochloride for its effective application in research and development. For specific applications, further optimization of the described protocols is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. nanocs.net [nanocs.net]
- 8. Amino-PEG2-CH2CH2-SH hydrochloride|MSDS [dcchemicals.com]
